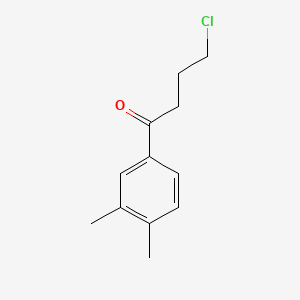
4-CHLORO-1-(3,4-DIMETHYLPHENYL)-1-BUTANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3’,4’-dimethylbutyrophenone is an organic compound with the molecular formula C12H15ClO It is a chlorinated derivative of butyrophenone, characterized by the presence of a chloro group and two methyl groups on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3’,4’-dimethylbutyrophenone typically involves the chlorination of 3’,4’-dimethylbutyrophenone. One common method is the reaction of 3’,4’-dimethylbutyrophenone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3’,4’-dimethylbutyrophenone may involve large-scale chlorination processes using chlorinating agents like phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2). These methods are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3’,4’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3’,4’-dimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Chloro-3’,4’-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring influence its binding affinity and reactivity. The compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: A chlorinated phenol with similar structural features but different functional groups.
4-Chloro-3-hydroxybutyrate: A chiral intermediate used in pharmaceutical synthesis.
4-Chloro-3,3-dimethylbutyrophenone: A closely related compound with slight variations in the position of the chloro and methyl groups.
Uniqueness
4-Chloro-3’,4’-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
74298-66-1 |
|---|---|
Formule moléculaire |
C12H15ClO |
Poids moléculaire |
210.7 g/mol |
Nom IUPAC |
4-chloro-1-(3,4-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-9-5-6-11(8-10(9)2)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
UMVFZGUNLWQTHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCl)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)CCCCl)C |
Key on ui other cas no. |
74298-66-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















